3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one
Description
Contextualization within Halogenated Heterocyclic Chemistry
Halogenated heterocyclic compounds are a cornerstone of modern organic chemistry, with the halogen atom serving as a key functional group for a variety of chemical transformations. The presence of a bromine atom on the pyridinone ring of 3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one makes it a reactive substrate for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions are instrumental in the construction of complex molecular frameworks from simpler precursors.
The pyridinone core itself is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. frontiersin.org The combination of the reactive bromine atom and the biologically relevant pyridinone scaffold makes this compound a significant subject of study within halogenated heterocyclic chemistry.
Significance as a Synthetic Intermediate and Precursor
The primary significance of this compound in academic and industrial research lies in its role as a versatile synthetic intermediate. Its structural components—the brominated pyridinone and the N-linked pyridine (B92270) ring—offer multiple sites for chemical modification.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted pyridinone |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted pyridinone |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyridinone |
| Stille Coupling | Organostannane, Pd catalyst | Organo-substituted pyridinone |
This reactivity allows for the systematic derivatization of the molecule, enabling the exploration of structure-activity relationships in drug discovery programs and the development of new materials with tailored electronic or photophysical properties. For instance, the bromine atom can be replaced with various functional groups to modulate the compound's biological activity or physical characteristics.
Overview of Academic Research Trajectories and Methodological Approaches
While specific, in-depth research articles focusing exclusively on this compound are not abundant in publicly accessible literature, the research trajectories for analogous compounds provide a clear indication of its potential areas of investigation. Academic research on similar halogenated N-aryl pyridinones typically follows several key paths:
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to establishing efficient and high-yielding synthetic routes to this class of compounds. This often involves the optimization of reaction conditions for the key N-arylation and bromination steps.
Exploration of Reactivity: Studies frequently investigate the scope and limitations of using the bromo-pyridinone scaffold in various cross-coupling reactions to build molecular diversity.
Medicinal Chemistry Applications: A primary focus is the synthesis of libraries of derivatives for screening against various biological targets. Research in this area often involves computational modeling to predict binding interactions and guide the design of new analogues with improved potency and selectivity. For example, pyridinone derivatives have been investigated as inhibitors of HIV reverse transcriptase. frontiersin.org
Materials Science: The photophysical properties of extended aromatic systems that can be synthesized from this intermediate are also a potential area of academic inquiry, with applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Methodologically, the synthesis and characterization of this compound and its derivatives would rely on standard modern organic chemistry techniques. These include multi-step synthesis, purification by chromatography, and structural elucidation using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-pyridin-4-ylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-2-1-7-13(10(9)14)8-3-5-12-6-4-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBXGQDVMHYBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)Br)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 1 Pyridin 4 Yl Pyridin 2 1h One
Retrosynthetic Analysis and Strategic Disconnections for the Pyridone Core
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comscripps.edu For 3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one, two primary strategic disconnections are most logical.
The most prominent disconnection is the C-N bond between the pyridone nitrogen and the pyridin-4-yl group. This is a standard disconnection for N-aryl compounds. amazonaws.com This leads to two key synthons: the 3-bromopyridin-2(1H)-one core and a suitable 4-substituted pyridine (B92270) derivative (such as 4-halopyridine or pyridine-4-boronic acid). This approach allows for the separate synthesis and functionalization of each heterocyclic component before the crucial coupling step.
A second disconnection targets the C-Br bond on the pyridone ring. This suggests that the pyridone core could be synthesized first as 1-(pyridin-4-yl)pyridin-2(1H)-one, followed by a regioselective bromination at the C3 position. The feasibility of this route is highly dependent on the ability to control the position of the bromine atom, as pyridone rings have multiple reactive sites. researchgate.net
Combining these approaches, a plausible retrosynthetic pathway is outlined: the target molecule is disconnected at the C-N bond to yield 3-bromopyridin-2(1H)-one and a 4-substituted pyridine. The 3-bromopyridin-2(1H)-one can be further disconnected at the C-Br bond, leading back to pyridin-2(1H)-one, a readily available starting material.
Convergent and Divergent Synthesis Approaches
Both convergent and divergent strategies can be envisioned for the synthesis of this compound, each offering distinct advantages. researchgate.net
In contrast, a divergent synthesis would begin with a common starting material, such as pyridin-2(1H)-one, which is first subjected to N-arylation with the pyridin-4-yl moiety. nih.gov The resulting intermediate, 1-(pyridin-4-yl)pyridin-2(1H)-one, would then undergo regioselective bromination to yield the final product. This strategy is advantageous for creating a library of analogs, where a common core intermediate can be diversified through various late-stage functionalization reactions.
Regioselective Bromination Techniques for Pyridin-2(1H)-one Scaffolds
Achieving regioselective bromination at the C3 position of the pyridin-2(1H)-one ring is a critical step in the synthesis. The electronic nature of the pyridone ring activates the C3 and C5 positions for electrophilic substitution. Direct bromination of pyridin-2(1H)-one often yields a mixture of 3-bromo, 5-bromo, and 3,5-dibromo products. researchgate.netorgsyn.org
Several methods have been developed to control this regioselectivity. The choice of brominating agent and reaction conditions is paramount.
| Reagent | Conditions | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), reflux | Often gives a mixture, C5 can be favored | researchgate.net |
| Bromine (Br₂) | Acetic acid or other solvents | Can lead to over-bromination | tcichemicals.com |
| Oxalyl bromide / Et₃N | CH₂Br₂ solvent, 0 °C | High regioselectivity for C2 on pyridine N-oxides | researchgate.net |
| p-Toluenesulfonic anhydride (B1165640) / TBAB | Mild conditions | High C2 regioselectivity for fused pyridine N-oxides | tcichemicals.com |
For the synthesis of the 3-bromo isomer specifically, strategies may involve the use of blocking groups or carefully controlled reaction conditions. For instance, if the C5 position is sterically hindered, bromination is more likely to occur at the C3 position. Alternatively, starting with a pre-functionalized precursor that directs bromination to the desired position is a viable strategy.
N-Arylation Strategies for the Pyridin-4-yl Moiety
The formation of the C-N bond between the pyridone nitrogen and the pyridin-4-yl ring is the cornerstone of the synthesis. Both catalytic and non-catalytic methods are available for this transformation.
Catalytic N-Arylation Methods (e.g., Copper-catalyzed, Palladium-catalyzed)
Transition metal-catalyzed cross-coupling reactions are powerful tools for N-arylation.
Copper-catalyzed N-arylation , often referred to as the Ullmann condensation, is a well-established method for coupling N-H bonds with aryl halides. acs.org Modern protocols often use copper(I) salts like CuI or CuCl in the presence of a base and sometimes a ligand. acs.orgnih.govorganic-chemistry.org These reactions can be performed with aryl halides or, under milder conditions, with diaryliodonium salts. researchgate.netewha.ac.kr A key advantage is the relatively low cost of copper catalysts. However, these reactions can require high temperatures and long reaction times. acs.org
Palladium-catalyzed N-arylation , or Buchwald-Hartwig amination, offers an alternative that often proceeds under milder conditions with a broader substrate scope. rsc.org These reactions typically employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand and a base. acs.orgberkeley.edu The choice of ligand is critical for reaction efficiency. While highly effective, palladium catalysts and specialized ligands can be expensive.
| Method | Catalyst System | Base | Temperature | Advantages | Disadvantages |
| Copper-Catalyzed | CuCl (10 mol%) / Et₃N | Et₃N | Room Temp | Mild conditions, low-cost catalyst acs.orgnih.gov | Can be slow, limited to specific coupling partners acs.org |
| Copper-Catalyzed | CuI (10 mol%) / K₂CO₃ | K₂CO₃ | 150 °C | Effective for aryl halides acs.org | High temperature required acs.org |
| Palladium-Catalyzed | Pd(OAc)₂ / Ligand | Various (e.g., K₂CO₃, Cs₂CO₃) | Moderate to High | Broad scope, high yields rsc.org | Expensive catalyst/ligand acs.org |
| Palladium-Catalyzed | Pd[P(t-Bu)₃]₂ / Ag₂CO₃ | Ag₂CO₃ | 80 °C | Enables one-pot rearrangement/arylation acs.org | Specific to certain precursors acs.org |
Non-Catalytic N-Arylation Routes
Metal-free N-arylation provides a valuable alternative to catalytic methods, avoiding potential metal contamination in the final product. A prominent strategy involves the use of hypervalent iodine reagents, such as diaryliodonium salts. researchgate.netnih.gov These reactions can proceed under mild, often room temperature, conditions.
A significant challenge with pyridones as nucleophiles is the competition between N-arylation and O-arylation. Research has shown that the choice of base can be used to control this selectivity. researchgate.netnih.govrsc.org For instance, in the reaction of pyridin-2-ones with diaryliodonium salts, the use of a bulky, non-nucleophilic organic base like N,N-diethylaniline in a non-polar solvent can favor the formation of the N-arylated product. nih.gov Conversely, other bases might promote O-arylation. researchgate.net
One-Pot and Multicomponent Reaction Sequences in Synthesis
To enhance synthetic efficiency, reduce waste, and shorten reaction times, one-pot and multicomponent reactions are increasingly employed. sci-hub.st For the synthesis of this compound, a sequential one-pot procedure could be designed.
For example, a process could begin with the synthesis of the pyridone core from simple precursors. nih.gov Following its in-situ formation, sequential additions of a brominating agent and then the N-arylation reagents (e.g., a 4-halopyridine, catalyst, and base) could lead to the target molecule without isolating intermediates. acs.org Such a strategy, while requiring careful optimization of reaction conditions to ensure compatibility of all reagents, can significantly streamline the manufacturing process. nih.gov Multicomponent reactions, where three or more reactants combine in a single operation to form the product, also offer a powerful approach for the rapid assembly of complex heterocyclic structures like substituted pyridones. nih.govnih.gov
Optimization of Reaction Conditions and Yield Enhancement Strategies
The synthesis of N-aryl pyridinones, including this compound, is most effectively achieved through cross-coupling chemistry. The primary strategies involve the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation or Chan-Lam coupling. wikipedia.orgwikipedia.orgwikipedia.org Optimization of these reactions is critical for achieving high yields and purity. This involves the careful selection of the catalyst, ligand, base, solvent, and temperature.
A plausible and efficient route is the coupling of 3-bromo-pyridin-2(1H)-one with a suitable 4-pyridyl electrophile, such as 4-bromopyridine (B75155) or 4-iodopyridine, or with 4-pyridylboronic acid. The optimization of such a reaction requires tuning several interdependent parameters.
Catalyst and Ligand System:
Palladium Catalysis (Buchwald-Hartwig type): This approach typically employs a Pd(0) source, which can be generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (B1210297) (Pd(OAc)2). The choice of ligand is crucial, with sterically hindered biarylphosphine ligands (e.g., X-Phos) often proving effective for challenging couplings involving heteroaryl substrates. beilstein-journals.org The catalyst loading can be optimized, often in the range of 0.1 to 2 mol%, to balance reaction efficiency with cost. researchgate.net
Copper Catalysis (Ullmann/Chan-Lam type): Copper-catalyzed N-arylation is a classic and continually refined method. wikipedia.org Copper(I) salts, such as Copper(I) iodide (CuI), are common catalysts. researchgate.net The reaction is often promoted by ligands, with diamines (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) and amino acids (e.g., L-proline) being particularly effective in increasing solubility and accelerating the catalytic cycle. researchgate.net Some modern protocols have also demonstrated success with diaryliodonium salts as the aryl source, which can proceed under very mild conditions, even at room temperature. ewha.ac.kracs.org
Base and Solvent Selection: The base plays a key role in deprotonating the pyridinone nitrogen, making it nucleophilic. The choice of base can also influence selectivity between N- and O-arylation.
Bases: Strong, non-nucleophilic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium tert-butoxide (KOt-Bu) are commonly used. beilstein-journals.orgresearchgate.net The solubility and strength of the base can significantly impact the reaction rate.
Solvents: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), toluene, or 1,4-dioxane (B91453) are typically employed to ensure the solubility of reactants and to allow for heating. wikipedia.orgacs.org The choice of solvent can affect catalyst stability and reaction kinetics. Toluene is often preferred for Buchwald-Hartwig reactions, while DMF is common for Ullmann condensations. acs.orgresearchgate.net
Temperature and Other Yield Enhancement Strategies:
Temperature: Traditional Ullmann reactions often require very high temperatures (>180 °C). wikipedia.org However, modern ligand-assisted protocols for both copper and palladium catalysis can often be run at lower temperatures (80-120 °C), which improves functional group tolerance and reduces side reactions.
Microwave Irradiation: To accelerate the reaction and improve yields, microwave-assisted heating has been successfully applied to Buchwald-Hartwig aminations, significantly reducing reaction times from hours to minutes. beilstein-journals.org
Inert Atmosphere: Palladium-catalyzed reactions, in particular, are sensitive to oxygen, and running them under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst degradation and maintain catalytic activity.
The following interactive table summarizes the key parameters and their typical effects on the N-arylation of a pyridinone, providing a framework for optimizing the synthesis of this compound.
| Parameter | Options | General Impact on Yield and Selectivity |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, CuI, CuCl | Palladium catalysts are often faster and more versatile but more expensive and air-sensitive. Copper catalysts are cheaper and can be more effective for specific heteroaromatic couplings. acsgcipr.org |
| Ligand | X-Phos, (rac)-BINAP (for Pd); Diamines, L-Proline (for Cu) | Ligands stabilize the metal center, promote oxidative addition and reductive elimination, and prevent catalyst decomposition. Sterically hindered ligands are often superior. researchgate.net |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOt-Bu | A stronger base can increase the rate but may lead to side reactions. Cs₂CO₃ is often highly effective due to its solubility and high basicity. |
| Solvent | Toluene, 1,4-Dioxane, DMF, NMP | Affects solubility of reactants and catalyst, and the overall reaction rate. Toluene and dioxane are common for Pd catalysis; DMF and NMP for Cu catalysis. acs.org |
| Temperature | 80 - 150 °C (Conventional); 150 - 200 °C (Microwave) | Higher temperatures increase reaction rates but can lead to decomposition. Microwave heating can provide rapid, uniform heating, often improving yields. beilstein-journals.org |
| Precursor | 4-Bromopyridine, 4-Iodopyridine, 4-Pyridylboronic acid | Aryl iodides are generally more reactive than bromides. wikipedia.org Boronic acids (Chan-Lam coupling) offer an alternative that can proceed under mild, often aerobic conditions. wikipedia.org |
Mechanistic Insights into Key Synthetic Steps
Understanding the reaction mechanism is fundamental to optimizing the synthesis and troubleshooting potential issues. The N-arylation of 3-bromo-pyridin-2(1H)-one via a transition-metal-catalyzed pathway involves a well-defined catalytic cycle. Below is a plausible mechanism for the copper-catalyzed Ullmann/Goldberg-type reaction, which is a robust method for forming C-N bonds with pyridinones. mit.edumit.edu
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Formation of the Active Catalyst: The reaction typically starts with a Cu(I) source like CuI. In the presence of a ligand (L), such as a diamine, a soluble and reactive copper-ligand complex is formed.
Coordination and Deprotonation: The 3-bromo-pyridin-2(1H)-one substrate coordinates to the Cu(I) center. In the presence of a base (e.g., K₂CO₃), the pyridinone is deprotonated to form a copper(I)-pyridonate intermediate. This step increases the nucleophilicity of the nitrogen atom. mit.edu
Oxidative Addition: The aryl halide (4-bromopyridine) undergoes oxidative addition to the copper(I)-pyridonate complex. This is often considered the rate-determining step. mit.edu This process forms a transient, high-energy Copper(III) intermediate, which now bears the pyridonate, the 4-pyridyl group, and the halide.
Reductive Elimination: The final bond-forming step is the reductive elimination from the Cu(III) center. The N-pyridyl bond is formed, yielding the target product, this compound. This step regenerates a Cu(I)-halide species.
Catalyst Regeneration: The Cu(I)-halide species reacts with another molecule of the deprotonated pyridinone, displacing the halide and regenerating the copper(I)-pyridonate intermediate, allowing the catalytic cycle to continue.
This mechanistic pathway highlights the crucial roles of each component: the copper catalyst facilitates the key oxidative addition and reductive elimination steps, the ligand stabilizes the copper intermediates and enhances reactivity, and the base generates the necessary nucleophile for the cycle to begin. mit.eduresearchgate.net Kinetic studies on analogous copper-catalyzed N-arylation reactions support that the aryl halide activation step is often rate-limiting. mit.edu
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1 Pyridin 4 Yl Pyridin 2 1h One
Electrophilic Substitution Reactions on the Pyridin-2(1H)-one Ring
Electrophilic aromatic substitution (SEAr) on pyridine (B92270) and its derivatives is generally challenging. wikipedia.org The nitrogen atom's electronegativity reduces the electron density of the ring, deactivating it towards attack by electrophiles. This deactivation is further intensified in the pyridinium (B92312) cation, which can form under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation). wikipedia.org
For 3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one, the pyridin-2(1H)-one ring is significantly electron-deficient due to the influence of the pyridone carbonyl group and the N-pyridin-4-yl substituent. Both groups withdraw electron density from the ring, making electrophilic attack highly unfavorable. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not expected to proceed readily on the pyridin-2(1H)-one ring under typical conditions. wikipedia.org Any forced reaction would likely require harsh conditions and may lead to low yields or decomposition.
Nucleophilic Substitution Reactions at the Bromine Position
Direct nucleophilic aromatic substitution (SNAr) of a halogen at the 3-position of a pyridine ring is generally slower than at the 2- or 4-positions. quimicaorganica.org This is because the negative charge in the Meisenheimer-like intermediate cannot be delocalized onto the electronegative nitrogen atom. quora.com
However, substitution can occur under specific conditions. For instance, the reaction of 3-bromopyridine (B30812) with sodium amide (NaNH₂) proceeds via a nucleophilic aromatic substitution to yield 3-aminopyridine, often through a pyridyne elimination-addition mechanism under strong basic conditions. askfilo.comresearchgate.net In the case of this compound, the presence of the electron-withdrawing carbonyl group at the 2-position and the N-pyridyl group could potentially activate the C3-position towards nucleophilic attack, but this is not as effective as activation at the ortho or para positions. Therefore, direct SNAr reactions with common nucleophiles would likely require elevated temperatures or the use of strong bases.
A study on the related compound 3-bromo-4-nitropyridine (B1272033) demonstrated that it reacts with amines, showcasing that substitution at the 3-position is feasible, particularly when an additional electron-withdrawing group is present. researchgate.net
Cross-Coupling Reactions Utilizing the Bromine Atom
The bromine atom at the C3-position serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.
The Suzuki–Miyaura coupling is a highly versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.org Aryl bromides are common substrates for this reaction. It is expected that this compound would readily participate in Suzuki-Miyaura couplings with various aryl, heteroaryl, and vinyl boronic acids.
Studies on analogous 3-bromopyridine systems have shown successful coupling with potassium phenyltrifluoroborate using a Pd(OAc)₂ catalyst in aqueous media. researchgate.net The reaction conditions are typically mild and tolerate a wide range of functional groups.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromopyridine Analogs Data is based on reactions with related 3-bromopyridine substrates.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 130 | Moderate to High | researchgate.net |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Reflux | Good | researchgate.net |
| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane (B91453) | 80-100 | Good to Excellent | wikipedia.org |
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is a powerful tool for synthesizing substituted alkynes. This compound is an excellent candidate for this transformation. The general reactivity trend for the halide is I > Br > Cl, making the bromo derivative sufficiently reactive, often requiring slightly higher temperatures than the corresponding iodide. wikipedia.org
Research on cyclic 3-bromo-1,2-diones has demonstrated successful Sonogashira coupling with various acetylenes, yielding 3-alkynyl-substituted products in good yields. sci-hub.se These conditions often involve a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) salt (e.g., CuI) in the presence of an amine base. sci-hub.se
Table 2: Exemplary Conditions for Sonogashira Coupling of Aryl Bromides Data is based on general procedures for aryl bromides.
| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF or DMF | RT to 80 | Terminal Alkynes | wikipedia.orglibretexts.org |
| PdCl₂(CH₃CN)₂ / X-Phos | Cs₂CO₃ | H₂O (micellar) | Room Temp | Terminal Alkynes | ucsb.edu |
| Pd(PPh₃)₄ / CuI | n-Butylamine | THF | 65 | Phenylacetylene | wikipedia.org |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound should be a competent substrate for Heck reactions with various alkenes, such as acrylates, styrenes, and other vinyl derivatives. A study involving 3-bromopyridine showed its successful coupling with allylic alcohols. acs.org Reaction conditions typically involve a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, although ligand-free systems have also been developed. mdpi.com
Stille Reaction: The Stille reaction creates a C-C bond by coupling an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The C-Br bond in the target molecule is well-suited for Stille coupling. Research on structurally similar bromo-1-methylpyridinium salts and 3,5-dibromo-2-pyrone has shown successful Stille couplings with various heteroarylstannanes and tributylphenyltin, respectively. amazonaws.comresearchgate.net These reactions typically use catalysts like Pd(PPh₃)₄, sometimes with a CuI additive. amazonaws.com
Table 3: General Conditions for Heck and Stille Reactions with Aryl Bromides Data is based on reactions with related aryl bromide substrates.
| Reaction | Catalyst / Additive | Base / Reagent | Solvent | Temperature (°C) | Reference |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile (B52724) | 80-140 | wikipedia.orgorganic-chemistry.org |
| Stille | Pd(PPh₃)₄ / CuI | Organostannane | Toluene or DMF | 65-100 | wikipedia.orgamazonaws.comresearchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a new carbon-nitrogen bond. wikipedia.orglibretexts.org This reaction has become a cornerstone for the synthesis of arylamines. This compound is expected to undergo this reaction with a broad range of primary and secondary amines.
The main challenge in the amination of some bromopyridines can be the potential for the substrate's nitrogen atoms to coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle. nih.gov However, the development of specialized bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) has largely overcome these issues. nih.gov Studies on the amination of 3-halo-2-aminopyridines have shown that with the right choice of ligand and base (often a strong, non-nucleophilic base like LiHMDS or NaOt-Bu), the C-N coupling proceeds efficiently. nih.gov
Table 4: Typical Conditions for Buchwald-Hartwig Amination of 3-Bromopyridine Analogs Data is based on reactions with related 3-halopyridine substrates.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Amine Substrate | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | Secondary Amines | Good | nih.gov |
| BrettPhos-precatalyst | LiHMDS | Toluene | 100 | Primary Amines | 78 | nih.gov |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-110 | Primary/Secondary Amines | Good to Excellent | wikipedia.orglibretexts.org |
Transformations Involving the Pyridin-4-yl Substituent
Direct experimental data on transformations involving the pyridin-4-yl substituent of this compound is scarce. However, the chemistry of pyridin-4-yl groups in other molecular contexts can provide insights into its potential reactivity. The nitrogen atom of the pyridin-4-yl ring is basic and can be protonated or alkylated. Furthermore, the pyridine ring can participate in various metal-catalyzed cross-coupling reactions, although the presence of the pyridinone nitrogen and the bromine atom could influence the reaction's feasibility and outcome.
For related N-aryl pyridinones, research has often focused on the synthesis and biological activity rather than extensive chemical transformations of the N-aryl group. nih.gov
Radical Reactions and Their Synthetic Utility
There is no specific information in the reviewed literature concerning the radical reactions of this compound. In general, radical reactions involving bromo-substituted aromatic compounds can proceed via homolytic cleavage of the carbon-bromine bond, often initiated by radical initiators or photolysis. youtube.com Such reactions could potentially be used for C-C or C-heteroatom bond formation at the 3-position of the pyridinone ring. However, without experimental data, the viability and outcomes of such reactions for the title compound remain speculative.
Photochemical and Electrochemical Reactivity Studies
Specific photochemical and electrochemical studies on this compound have not been found in the public domain. Photochemical reactions of related aromatic ketones and bromoarenes can involve excitation to triplet states, leading to various transformations. acs.org The pyridinone core, being a conjugated system, is expected to absorb UV light, but its subsequent photochemical fate is uncharacterized.
Electrochemical studies would be necessary to determine the oxidation and reduction potentials of the molecule, which would provide insight into its behavior in redox reactions.
Theoretical Prediction and Experimental Verification of Reaction Pathways
No dedicated theoretical studies predicting the reaction pathways of this compound were identified. Quantum chemical calculations could, in principle, be used to model its structure, electronic properties, and reactivity. nih.gov Such studies could predict the most likely sites for nucleophilic or electrophilic attack, the stability of potential intermediates, and the energy barriers for various reaction pathways. However, any theoretical predictions would require experimental verification to be validated.
Derivatization and Functionalization Strategies of 3 Bromo 1 Pyridin 4 Yl Pyridin 2 1h One
Introduction of Diverse Functional Groups at the C3 Position
The bromine atom at the C3 position of the pyridin-2-one ring is a key handle for introducing a wide range of functional groups through various well-established cross-coupling reactions. This position is amenable to the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the C3-functionalization of 3-bromo-pyridinones. Reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination have been extensively utilized for the derivatization of similar heterocyclic systems.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C3 position and a variety of aryl or heteroaryl groups by reacting the bromo-substituted pyridinone with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.netnih.govias.ac.inrsc.org The general applicability of this reaction allows for the introduction of a vast array of substituted aromatic rings, significantly altering the steric and electronic properties of the parent molecule.
Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. scirp.orgwikipedia.orgorganic-chemistry.org This palladium- and copper-co-catalyzed reaction between the 3-bromo-pyridinone and a terminal alkyne provides a straightforward route to 3-alkynyl-pyridinone derivatives. These derivatives can serve as valuable intermediates for further transformations, such as cycloaddition reactions or the synthesis of more complex conjugated systems.
Buchwald-Hartwig Amination: The formation of C-N bonds at the C3 position can be achieved through the Buchwald-Hartwig amination. libretexts.orgwikipedia.orgacsgcipr.org This reaction allows for the coupling of the 3-bromo-pyridinone with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. This strategy is instrumental in introducing nitrogen-containing functional groups that can modulate the pharmacological and physicochemical properties of the resulting molecules.
The following table summarizes the potential outcomes of these key cross-coupling reactions at the C3 position:
| Reaction Type | Reagent | Catalyst System | Potential Product at C3 |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl group |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl group |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino group |
Functionalization of the Pyridin-4-yl Moiety
The pyridin-4-yl substituent at the N1 position offers another site for chemical modification, allowing for the fine-tuning of the molecule's properties. The nitrogen atom in the pyridine (B92270) ring can undergo several key reactions.
One common transformation is the formation of a pyridine N-oxide . This can be achieved by treating the parent compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a precursor for further functionalization, including nucleophilic substitution at the positions ortho and para to the N-oxide group.
Another important reaction is the quaternization of the pyridine nitrogen. This involves the reaction with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. This modification introduces a positive charge, which can significantly impact the solubility and biological activity of the compound.
Furthermore, the pyridin-4-yl ring itself can be a substrate for nucleophilic aromatic substitution , particularly if activated by an electron-withdrawing group or through the N-oxide intermediate. This allows for the introduction of various nucleophiles at specific positions on the pyridine ring.
Stereoselective Derivatization (if applicable to specific derivatives)
While the parent molecule, 3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one, is achiral, stereoselective derivatization can become relevant when introducing chiral centers during the functionalization process. For example, if a chiral amine is used in a Buchwald-Hartwig amination at the C3 position, the resulting product will be chiral.
Furthermore, if a substituent introduced at the C3 position contains a prochiral center, subsequent reactions on that substituent could be performed stereoselectively. For instance, the reduction of a ketone group on a C3-aryl substituent could be carried out using a chiral reducing agent to yield a specific enantiomer of the corresponding alcohol. The development of stereoselective methods would be crucial for the synthesis of enantiomerically pure derivatives, which is often a requirement for biologically active compounds.
Scaffold Engineering through Strategic Modifications
Beyond simple functionalization, the core scaffold of this compound can be strategically modified through scaffold hopping and bioisosteric replacement to design new molecular architectures with potentially improved properties.
Scaffold hopping involves replacing the central pyridin-2-one core with other heterocyclic systems while maintaining the key pharmacophoric features. This strategy can lead to the discovery of novel chemical series with different intellectual property landscapes and potentially improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Computational and Theoretical Investigations of 3 Bromo 1 Pyridin 4 Yl Pyridin 2 1h One
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations are pivotal in elucidating the electronic structure and bonding characteristics of 3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one. These methods, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution and the nature of chemical bonds within the molecule.
The molecular structure consists of a pyridin-2(1H)-one ring substituted with a bromine atom at the 3-position and a pyridin-4-yl group at the 1-position. The nitrogen atom in the pyridinone ring and the pyridine (B92270) ring, along with the oxygen of the carbonyl group and the bromine atom, are key sites of electronic activity. The bonding framework is primarily covalent, with a degree of charge polarization due to the presence of heteroatoms with varying electronegativities.
Density Functional Theory (DFT) Applications for Reactivity Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for analyzing the reactivity of molecular systems. For this compound, DFT calculations can predict various reactivity descriptors. These descriptors are derived from the relationship between the electron density and the total electronic energy of the molecule.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution and predict the reactive sites of a molecule. The MEP map of this compound would highlight regions of positive and negative electrostatic potential.
Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. For this molecule, these regions are expected to be located around the oxygen atom of the carbonyl group, the nitrogen atom of the pyridine ring, and to a lesser extent, the bromine atom, due to their lone pairs of electrons. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms and the carbon atom of the carbonyl group. The MEP map provides a clear visual guide to the molecule's reactivity towards charged or polar species.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, the energy and spatial distribution of the HOMO and LUMO are critical in determining its chemical behavior. The HOMO represents the ability to donate electrons, and its location indicates the site of electrophilic attack. The LUMO signifies the ability to accept electrons, and its location points to the site of nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods can precisely calculate the energies and visualize the shapes of these frontier orbitals, offering predictive power for various chemical reactions.
| Orbital | Energy (eV) | Description |
| HOMO | [Data not available] | Highest Occupied Molecular Orbital |
| LUMO | [Data not available] | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | [Data not available] | Energy difference between HOMO and LUMO |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure and flexibility of this compound are crucial for its biological and chemical activity. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) and determining their relative energies.
The key flexible bond in this molecule is the C-N bond connecting the pyridinone and pyridine rings. Rotation around this bond can lead to different spatial arrangements of the two rings relative to each other. Computational methods can be used to perform a systematic scan of the potential energy surface by varying the dihedral angle of this bond. This analysis helps to identify the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other low-energy conformers and the energy barriers between them. Understanding the conformational landscape is essential for predicting how the molecule might interact with other molecules, such as biological receptors.
Solvation Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies on this compound can incorporate the effects of different solvents using various solvation models, such as implicit or explicit solvent models.
These models simulate the interaction between the solute molecule and the surrounding solvent molecules. Solvation can affect the molecule's geometry, electronic structure, and reactivity. For example, a polar solvent is likely to stabilize charged or polar regions of the molecule, which can influence its conformational preferences and the energies of its frontier orbitals. By performing calculations in different solvents, it is possible to predict how the behavior of this compound might change in different chemical or biological environments.
Spectroscopic Parameter Prediction via Computational Methods
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.
For this compound, it is possible to computationally predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. This information is valuable for interpreting experimental IR spectra and identifying characteristic functional groups.
NMR Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated. These theoretical chemical shifts can aid in the assignment of signals in experimental NMR spectra, which is crucial for structure elucidation.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and the nature of the chromophores within the molecule.
| Spectroscopic Parameter | Predicted Value |
| Key IR Frequencies (cm⁻¹) | [Data not available] |
| ¹H NMR Chemical Shifts (ppm) | [Data not available] |
| ¹³C NMR Chemical Shifts (ppm) | [Data not available] |
| UV-Vis λmax (nm) | [Data not available] |
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 3 Bromo 1 Pyridin 4 Yl Pyridin 2 1h One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Analysis (e.g., ¹H, ¹³C, ¹⁵N NMR)
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each of the aromatic protons. The protons on the pyridin-4-yl ring typically appear as two sets of doublets, characteristic of a symmetrically substituted pyridine (B92270) ring. The protons on the 3-bromopyridin-2(1H)-one ring will show a more complex pattern due to their differing chemical environments and coupling interactions. The proton at the C4 position is expected to be a doublet of doublets, coupling to the protons at the C5 and C6 positions. The proton at C5 will likely appear as a triplet or a more complex multiplet, while the proton at C6 will be a doublet. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the ring currents of the aromatic systems. For instance, in 3-bromopyridine (B30812), the proton adjacent to the nitrogen is typically found at a lower field (higher ppm). chemicalbook.comchegg.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The spectrum is expected to show signals for the carbonyl carbon of the pyridinone ring, typically in the range of 160-170 ppm. The carbon atom bonded to the bromine (C3) will also have a characteristic chemical shift, influenced by the heavy atom effect of bromine. The remaining aromatic carbons will appear in the typical downfield region for sp² hybridized carbons, with their precise shifts determined by the electronic effects of the substituents and the nitrogen atoms within the rings. pdx.edu
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less sensitive than ¹H NMR, can provide valuable information about the electronic environment of the two nitrogen atoms in the molecule. researchgate.netresearchgate.netacs.orgspectrabase.compsu.educore.ac.uk The chemical shift of the pyridinone nitrogen will differ significantly from that of the pyridinyl nitrogen, reflecting their distinct bonding and hybridization states. researchgate.netresearchgate.netacs.orgspectrabase.compsu.educore.ac.uk These shifts can be sensitive to solvent and pH, providing insights into intermolecular interactions. acs.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H4 | 7.5 - 7.8 | - | dd |
| H5 | 6.5 - 6.8 | - | t |
| H6 | 8.0 - 8.3 | - | d |
| H2'/H6' | 8.6 - 8.9 | 150 - 153 | d |
| H3'/H5' | 7.4 - 7.7 | 121 - 124 | d |
| C2 | - | ~160 | s |
| C3 | - | 115 - 120 | s |
| C4 | - | 138 - 142 | s |
| C5 | - | 118 - 122 | s |
| C6 | - | 145 - 149 | s |
| C1' | - | 148 - 152 | s |
| C2'/C6' | - | 150 - 153 | s |
| C3'/C5' | - | 121 - 124 | s |
| C4' | - | 135 - 139 | s |
Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. researchgate.netresearchgate.netrsc.orgchegg.comlibretexts.org For this compound, COSY would show correlations between adjacent protons on both the pyridinone and pyridine rings, confirming their connectivity. For example, a cross-peak would be observed between H4 and H5, and between H5 and H6 of the pyridinone ring. researchgate.netresearchgate.netrsc.orgchegg.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the H2'/H6' protons of the pyridine ring to the C2 and C6 carbons of the pyridinone ring, confirming the N-aryl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. libretexts.org This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the two pyridine rings. libretexts.org For instance, NOESY could reveal through-space interactions between the protons on the two different rings, providing insight into the torsional angle between them. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.
Exact Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically within a few parts per million). This allows for the unambiguous determination of the elemental formula of this compound, which is C₁₀H₇BrN₂O. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation Pathways: By analyzing the fragment ions produced upon ionization, the structure of the molecule can be further confirmed. Common fragmentation pathways for this compound might include:
Loss of the bromine atom.
Cleavage of the bond between the two pyridine rings.
Loss of carbon monoxide from the pyridinone ring.
Studying these fragmentation patterns can provide valuable information about the relative bond strengths and the stability of different parts of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the pyridinone ring, typically observed in the region of 1650-1690 cm⁻¹. cdnsciencepub.comcdnsciencepub.comresearchgate.netnist.gov The exact position of this band can be influenced by the electronic effects of the substituents and intermolecular interactions such as hydrogen bonding in the solid state. cdnsciencepub.comcdnsciencepub.comresearchgate.netnist.gov Other characteristic bands would include C-N stretching vibrations, aromatic C-H stretching, and C-C stretching within the rings. elixirpublishers.com The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be expected to show strong signals for the aromatic ring breathing modes. The C-Br bond, being relatively non-polar, may also give a more prominent signal in the Raman spectrum compared to the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O stretch (pyridinone) | 1650 - 1690 | 1650 - 1690 |
| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |
| Aromatic C=C and C=N stretch | 1400 - 1600 | 1400 - 1600 |
| C-N stretch | 1200 - 1350 | 1200 - 1350 |
| C-Br stretch | 500 - 650 | 500 - 650 |
X-ray Diffraction Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking. The planarity of the pyridinone ring and the relative orientation of the two pyridine rings would be unambiguously determined.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a sample and for analyzing complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a liquid mixture. jfda-online.comhplc.euchromatographyonline.comchromatographyonline.comfishersci.com For a polar compound like this compound, reversed-phase HPLC with a polar-embedded or polar-endcapped column would likely be the method of choice. chromatographyonline.comchromatographyonline.comfishersci.com A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier to control the ionization state of the molecule, would be employed. jfda-online.comhplc.euchromatographyonline.comchromatographyonline.comfishersci.com Detection is typically achieved using a UV detector, as the aromatic rings will absorb strongly in the UV region.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. researchgate.netcdc.govacs.orgtandfonline.comresearchgate.net While the target molecule may have limited volatility, GC analysis could be possible, potentially with a high-temperature column and a suitable injection technique. researchgate.netcdc.govacs.orgtandfonline.comresearchgate.net A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. cdc.govtandfonline.com GC is particularly useful for identifying and quantifying any volatile impurities.
Advanced Techniques for Isotopic Labeling and Mechanistic Tracing
Isotopic labeling involves replacing one or more atoms in a molecule with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N). This technique is invaluable for tracing the fate of molecules in chemical reactions or biological systems and for elucidating reaction mechanisms.
For this compound, ¹⁵N labeling of one or both of the pyridine rings could be achieved through synthetic methods that employ ¹⁵N-labeled precursors. researchgate.netresearchgate.netchemrxiv.orgkcl.ac.ukchemrxiv.org For example, a Zincke reaction-based nitrogen isotope exchange could be a viable strategy. researchgate.netchemrxiv.orgchemrxiv.org The resulting isotopically labeled compound could then be used in mechanistic studies, with NMR spectroscopy or mass spectrometry being used to track the position of the label. Deuterium (²H) labeling at specific positions on the rings could also be used to probe reaction mechanisms or to aid in the assignment of NMR signals.
Applications of 3 Bromo 1 Pyridin 4 Yl Pyridin 2 1h One As a Versatile Synthetic Building Block
Construction of Novel Heterocyclic Frameworks
There is no specific information available in the reviewed literature regarding the use of 3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one for the construction of novel heterocyclic frameworks.
Synthesis of Complex Polycyclic Systems
There is no specific information available in the reviewed literature regarding the use of this compound for the synthesis of complex polycyclic systems.
Development of Chemical Libraries for Diverse Research Purposes
There is no specific information available in the reviewed literature regarding the use of this compound in the development of chemical libraries.
Precursor in Cascade and Domino Reactions for Molecular Complexity Generation
There is no specific information available in the reviewed literature regarding the use of this compound as a precursor in cascade and domino reactions.
Contribution to Methodological Advancements in Organic Synthesis
There is no specific information available in the reviewed literature regarding the contribution of this compound to methodological advancements in organic synthesis.
Future Research Directions and Emerging Opportunities for 3 Bromo 1 Pyridin 4 Yl Pyridin 2 1h One Research
Exploration of Sustainable and Green Synthetic Routes
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the discovery of sustainable routes to 3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one and its analogs, moving away from traditional, often harsh, reaction conditions.
Key areas for exploration include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of pyridine (B92270) and pyridinone derivatives. organic-chemistry.orgmdpi.comnih.govresearchgate.netmdpi.com Applying this technology to the cyclization and functionalization steps required to build the target molecule could offer a more energy-efficient pathway. organic-chemistry.org
One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. nih.govnih.gov Designing a convergent one-pot synthesis for this compound from simple, readily available precursors would be a significant advancement in green synthesis. core.ac.ukresearchgate.net
Solvent-Free and Aqueous Conditions: The use of organic solvents poses significant environmental and safety concerns. Investigating solid-state reactions or syntheses in aqueous media would align with the principles of green chemistry. nih.gov Research into silica (B1680970) gel-supported, solvent-free microwave-assisted reactions for similar pyridinone systems has shown promise. nih.gov
| Proposed Green Strategy | Potential Advantages | Relevant Precursors/Conditions |
| Microwave-Assisted Bohlmann-Rahtz Synthesis | Rapid reaction times, high yields, regiochemical control. organic-chemistry.orgresearchgate.net | Enamines, alkynones, microwave irradiation at elevated temperatures. |
| One-Pot Four-Component Reaction | High atom economy, reduced waste, operational simplicity. nih.gov | Aldehydes, active methylene (B1212753) compounds, ammonia (B1221849) source, catalyst (e.g., CAN). researchgate.net |
| Solvent-Free Solid-Support Synthesis | Elimination of volatile organic solvents, ease of product isolation. nih.gov | Reactants adsorbed on silica gel or another solid support, microwave irradiation. |
Development of Novel Catalytic Transformations Involving the Compound
The structure of this compound is ripe for exploitation via modern catalytic methods. The bromine atom serves as a versatile handle for cross-coupling reactions, while multiple C-H bonds present opportunities for direct functionalization.
Future catalytic research should focus on:
Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 3-position is an ideal site for well-established palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. frontiersin.orgwikipedia.org These reactions would allow for the introduction of a wide array of aryl, vinyl, and amino substituents, respectively, enabling the rapid generation of diverse molecular libraries.
Copper and Ruthenium Catalysis: Exploring catalysts beyond palladium, such as copper or ruthenium, could unlock novel reactivity. Copper-catalyzed reactions, for instance, are often more cost-effective and can offer different selectivities. Ruthenium has been shown to mediate domino reactions for the synthesis of heteroarylated 2-pyridones. mdpi.com
C-H Activation: A frontier in synthetic chemistry is the direct functionalization of C-H bonds. Research indicates that palladium catalysis can achieve weak chelation-assisted C-H arylation of N-aryl pyridones. acs.orgacs.org This suggests the potential for selectively functionalizing the C-H bonds on either the pyridinone or the pyridin-4-yl ring of the target molecule, bypassing the need for pre-functionalized starting materials. nih.govberkeley.edu
| Catalytic Reaction | Target Site | Potential Reagents/Catalysts | Expected Product Class |
| Suzuki Coupling | C3-Br | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(OAc)₂), base. | 3-Aryl-1-(pyridin-4-yl)pyridin-2(1H)-ones |
| Buchwald-Hartwig Amination | C3-Br | Amines, Pd catalyst, phosphine (B1218219) ligand, base. | 3-Amino-1-(pyridin-4-yl)pyridin-2(1H)-ones |
| Direct C-H Arylation | Pyridinone or Pyridyl C-H | Arenes, Pd catalyst (e.g., Pd(OAc)₂), oxidant. acs.orgacs.org | Arylated this compound derivatives |
Integration into Advanced Materials Science Research
The rigid, N-heterocyclic structure of this compound makes it an attractive precursor for advanced materials. Research should be directed towards synthetic routes that transform this molecule into specialized building blocks for functional materials.
Emerging opportunities include:
Ligands for Metal-Organic Frameworks (MOFs): The two pyridine nitrogen atoms and the pyridinone oxygen offer potential coordination sites. The compound could serve as a precursor to more complex multitopic ligands. For example, catalytic conversion of the bromine atom into a carboxylic acid or another pyridyl group would create a multitopic linker suitable for constructing novel MOFs with potentially interesting porosity, stability, or catalytic properties. mdpi.comresearchgate.netx-mol.com
Precursors for Conjugated Polymers: N-heterocycles are integral components of many organic electronic materials. forumias.com The bipyridyl-like structure of the target compound can be synthetically elaborated through cross-coupling reactions to create extended π-conjugated systems. Future work could involve synthesizing oligomers and polymers derived from this compound for applications in organic electronics.
Investigation of Unexplored Reactivity Patterns and Selectivities
Beyond the established reactivity of the C-Br bond, the unique arrangement of functional groups in this compound presents opportunities to explore less common transformations and study regioselectivity.
Potential areas of investigation include:
N-Quaternization: The nitrogen of the pyridin-4-yl ring is a nucleophilic site that can be selectively alkylated to form pyridinium (B92312) salts. This modification would drastically alter the electronic properties and solubility of the molecule, and has been explored in similar systems using microwave assistance. mdpi.com
Reactivity of the Pyridinone Ring: The pyridinone ring possesses a conjugated system with both electrophilic and nucleophilic character. Future studies could investigate its participation in cycloaddition reactions or selective electrophilic/nucleophilic additions and substitutions under various conditions.
Competitive Site Selectivity: In reactions like C-H activation or metallation, there are multiple potential sites of reactivity. A systematic study of reaction conditions to control the regioselectivity of such transformations would be a valuable contribution to synthetic methodology. acs.orgnih.gov
High-Throughput Synthesis and Screening Methodologies for Derivatives
The value of a chemical scaffold is often realized through the synthesis and evaluation of a library of its derivatives. This compound is an ideal starting point for combinatorial and high-throughput synthesis.
Future efforts should be directed towards:
Parallel Synthesis Platforms: The C3-Br position provides a reliable anchor for diversification. Automated parallel synthesis platforms could be employed to react the parent compound with a large array of building blocks (e.g., boronic acids, amines, alkynes) via cross-coupling reactions. rsc.org This would rapidly generate a library of analogs.
Solid-Phase Synthesis: Attaching the pyridinone scaffold to a solid support could facilitate a multi-step synthesis of derivatives, with the advantage of simplified purification by filtration. Polymer-supported synthesis has been successfully used to create pyridone-focused libraries. This approach would be highly amenable to automation and the creation of large, diverse chemical libraries.
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
Computational chemistry is an indispensable tool for modern synthetic planning and mechanistic investigation. Applying these methods to this compound can accelerate its development.
Key opportunities for computational modeling include:
Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways for potential synthetic routes. acs.org This can help predict the feasibility of a proposed reaction, understand the origins of regioselectivity in C-H activation or other reactions, and guide the selection of optimal catalysts and conditions. nih.gov
Design of Novel Synthetic Targets: Computational tools can predict the electronic and structural properties of virtual derivatives. forumias.comjchemlett.com This allows for the in silico design of target molecules with specific properties, for instance, designing ligands with optimal geometries for MOF construction or tuning the electronic properties of precursors for materials science applications. This predictive power can focus synthetic efforts on the most promising candidates. nih.gov
Q & A
Basic: What are the established synthetic routes for 3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one, and how do reaction conditions influence yield and purity?
The synthesis of pyridin-2(1H)-one derivatives often involves multi-step reactions, including condensation, halogenation, and functional group transformations. For brominated analogs like this compound, a common approach involves:
- Halogenation : Bromination at the C-3 position of a pyridin-2(1H)-one precursor using reagents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–25°C) to avoid over-bromination .
- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce the pyridin-4-yl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems (e.g., XPhos) for regioselectivity .
Key Considerations : - Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics and side-product formation.
- Temperature control during bromination is critical to prevent decomposition; yields drop significantly above 50°C .
- Purification via column chromatography or recrystallization is often required to achieve >95% purity .
Basic: How is crystallographic characterization performed for brominated pyridin-2(1H)-one derivatives?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard for structural elucidation. Key steps include:
- Crystal Growth : Slow evaporation of a saturated solution in solvents like DCM/hexane to obtain diffraction-quality crystals .
- Data Collection : High-resolution datasets (e.g., Cu-Kα radiation) are processed with SHELX suites to refine atomic positions and thermal parameters .
- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure accuracy in bond-length/angle measurements .
Limitations : Poor crystal morphology or twinning may necessitate alternative methods like powder XRD or computational modeling.
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
SAR studies focus on:
- C-3 Bromine : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., Aurora kinases). Replacement with smaller halogens (Cl, F) reduces potency due to weaker van der Waals forces .
- Pyridin-4-yl Group : The nitrogen orientation at the 4-position facilitates hydrogen bonding with conserved catalytic lysine residues. Substitution with pyridin-3-yl decreases activity by ~50% .
- Scaffold Rigidity : Introducing sp³-hybridized carbons (e.g., methyl groups) at C-5 improves metabolic stability but may reduce solubility .
Methodology : - Kinase Profiling : Broad-panel enzymatic assays (e.g., Eurofins KinaseScan) identify off-target effects.
- Co-crystallization : Resolve inhibitor-kinase complexes to map binding interactions (e.g., PDB deposition) .
Advanced: What strategies mitigate poor solubility and P-glycoprotein (P-gp) efflux in pyridin-2(1H)-one derivatives?
- Solubility Enhancement :
- Prodrug Design : Phosphate or acetate esters at the hydroxyl group improve aqueous solubility (e.g., 10-fold increase in PBS) .
- Co-solvents : Use cyclodextrins or PEG-based formulations in preclinical studies .
- P-gp Efflux Reduction :
- Polar Surface Area (tPSA) Optimization : Derivatives with tPSA <80 Ų (e.g., trifluoromethyl substitutions) show lower efflux ratios (e.g., from 25.0 to 0.8) .
- Scaffold Modifications : N-phenyl groups at C-1 reduce P-gp recognition while maintaining potency (IC₅₀: 0.14 μM vs. 0.10 μM for parent compound) .
Advanced: How do computational methods predict the metabolic stability of brominated pyridin-2(1H)-one analogs?
- In Silico Tools :
- Validation : Microsomal stability assays (human/rat liver microsomes) correlate computational predictions with experimental half-life (t₁/₂) data .
Basic: What analytical techniques validate the purity and identity of this compound?
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS confirm molecular weight ([M+H]⁺ expected: 281.0 Da) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ verifies substitution patterns (e.g., pyridin-4-yl protons as doublets at δ 8.5–8.7 ppm) .
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values within ±0.4% .
Advanced: How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
- Electron-Withdrawing Effect : Bromine at C-3 activates the pyridin-2(1H)-one core toward nucleophilic aromatic substitution (SNAr) but deactivates it in electrophilic reactions.
- Suzuki Coupling : Bromine’s leaving-group ability enables efficient Pd-catalyzed coupling with boronic acids (e.g., pyridin-4-ylboronic acid), achieving >80% yield with Pd(OAc)₂ and SPhos .
- Contradictions : Steric hindrance from adjacent groups may reduce coupling efficiency, requiring optimized ligand systems (e.g., XPhos over SPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
